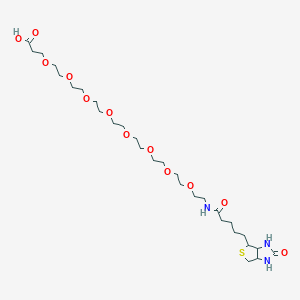

Biotin-PEG8-COOH

Description

Significance of Biotinylation in Contemporary Molecular and Cellular Biology Research

Biotinylation, the process of attaching biotin (B1667282) to other molecules, is a cornerstone technique in modern molecular and cellular biology. labmanager.comlabinsights.nl Biotin, a water-soluble B vitamin, is a small molecule (244.31 g/mol ) that can be covalently attached to proteins, nucleic acids, and other macromolecules without significantly altering their biological function. labmanager.comlabinsights.nl This labeling process leverages the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. labmanager.comwikipedia.org This high-affinity binding is exploited for a multitude of applications, including:

Detection and Quantification: Biotinylated molecules can be easily detected and quantified using enzyme-linked immunosorbent assays (ELISAs), Western blotting, and other immunoassay techniques. labmanager.comcreative-diagnostics.com

Purification and Isolation: The strong biotin-streptavidin interaction allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures. creative-diagnostics.comcreative-proteomics.com

Cellular Labeling and Tracking: Biotinylation enables the labeling of specific proteins on the cell surface or within cells, facilitating studies on protein localization, trafficking, and dynamics. creative-diagnostics.comcreative-proteomics.com

Protein-Protein Interaction Studies: By biotinylating a protein of interest, researchers can pull down its interaction partners, a technique known as affinity purification or pull-down assay. creative-proteomics.com

Role of Poly(ethylene glycol) (PEG) in Modulating Biomolecular Interactions and Stability

Poly(ethylene glycol) (PEG) is a water-soluble, non-toxic, and non-immunogenic polymer widely used in biomedical applications. nih.govekb.eg The incorporation of a PEG spacer into a biotinylation reagent, creating a "PEGylated" molecule, offers several key advantages:

Increased Solubility: PEG chains are hydrophilic and can bind to water molecules, which increases the water solubility of the molecule it is attached to. nih.govekb.eg

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, minimizing steric hindrance between the biotin tag and the target molecule. This ensures that the biological activity of the labeled molecule is preserved and that the biotin remains accessible for binding to streptavidin. labinsights.nl

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and aggregation, thereby increasing their stability. ekb.egresearchgate.net

Reduced Immunogenicity: The "stealth" properties of PEG can reduce the immunogenicity of the conjugated molecule, which is particularly important for in vivo applications. issuu.com

Fundamental Design Principles and Versatility of Biotin-PEG-Carboxylic Acid Linkers in Scientific Investigations

Biotin-PEG-Carboxylic Acid linkers are heterobifunctional reagents, meaning they have two different reactive groups at opposite ends of the molecule. biochempeg.com The fundamental design consists of:

A Biotin Moiety: For highly specific binding to avidin or streptavidin. biochempeg.com

A Poly(ethylene glycol) (PEG) Spacer: To enhance solubility, reduce steric hindrance, and improve stability. lumiprobe.com The length of the PEG chain can be varied to optimize the linker for specific applications.

A Carboxylic Acid (-COOH) Group: This functional group can be activated to react with primary amines (-NH2) on target molecules, such as proteins, peptides, or other amine-containing compounds, to form a stable amide bond. lumiprobe.combiochempeg.com

This versatile design allows researchers to covalently link biotin to a wide range of molecules, making them suitable for a vast array of scientific investigations. biochempeg.com

Overview of Key Research Domains Utilizing Biotin-PEG8-COOH

Biotin-PEG8-COOH, a specific variant with an eight-unit PEG chain, finds application in numerous research areas due to its well-defined and optimized properties. biochempeg.com Some of the key domains include:

Drug Delivery: Functionalizing nanoparticles or drug carriers with Biotin-PEG8-COOH allows for targeted delivery to cells or tissues that express biotin receptors or have been pre-targeted with streptavidin. biochempeg.combiochempeg.com

Diagnostics and Biosensors: The high-affinity biotin-streptavidin interaction is utilized in various diagnostic assays, such as ELISAs and lateral flow assays. axispharm.com Biotin-PEG8-COOH can be used to immobilize capture antibodies or other biorecognition elements onto sensor surfaces.

Surface Functionalization and Nanotechnology: This linker is used to attach biotin to surfaces like microplates, beads, and nanoparticles. biochempeg.combiochempeg.com These biotinylated surfaces can then be used to immobilize streptavidin-conjugated molecules for a variety of applications, including cell sorting and high-throughput screening.

Proteomics and Molecular Biology: Biotin-PEG8-COOH is used for labeling and purifying proteins and studying protein-protein interactions. thermofisher.com The PEG8 spacer is particularly useful in minimizing steric hindrance in these applications.

Single-Molecule Studies: In advanced techniques like single-molecule sequencing, Biotin-PEG8 linkers can be used to immobilize enzymes or other proteins within nanoscale wells. google.com

Chemical and Physical Properties of Biotin-PEG8-COOH

The unique characteristics of Biotin-PEG8-COOH stem from its specific chemical structure, which combines the properties of biotin and a discrete eight-unit polyethylene (B3416737) glycol chain terminating in a carboxylic acid.

| Property | Value |

| Molecular Formula | C29H53N3O12S |

| Molecular Weight | 667.8 g/mol |

| CAS Number | 2143964-62-7 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and many organic solvents. |

| Storage | Recommended to be stored at -20°C to -5°C, kept dry and away from sunlight. biochempeg.com |

This data is compiled from publicly available information and may vary slightly between different suppliers.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53N3O12S/c33-26(4-2-1-3-25-28-24(23-45-25)31-29(36)32-28)30-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-27(34)35/h24-25,28H,1-23H2,(H,30,33)(H,34,35)(H2,31,32,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJWZTARMHIZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53N3O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Biotin Peg8 Cooh

Strategic Approaches to Biotin-PEG-Carboxylic Acid Synthesis

The creation of Biotin-PEG-Carboxylic Acid compounds relies on a strategic combination of activation chemistry and controlled PEGylation reactions. This ensures the formation of a stable conjugate with defined functional endpoints.

The synthesis begins with the activation of the carboxylic acid group on the valeric acid side chain of the biotin (B1667282) molecule. This is a critical step to make it reactive towards the functionalized PEG chain. The most common method involves the formation of an N-hydroxysuccinimide (NHS) ester. thermofisher.comcaymanchem.com This reaction is typically facilitated by a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), which converts the carboxylic acid into a reactive intermediate that readily couples with NHS. mdpi.comacs.org The resulting Biotin-NHS ester is an amine-reactive compound that is primed for the subsequent PEGylation step. thermofisher.comcaymanchem.com Another class of activating esters, pentafluorophenyl (PFP) esters, are noted for being less susceptible to hydrolysis than NHS esters, potentially leading to more efficient reactions. windows.net

| Activating Agent Class | Common Reagents | Mechanism | Key Features |

| Carbodiimides | EDC, DCC | Activate carboxyl groups to form a reactive O-acylisourea intermediate. mdpi.com | Widely used in conjunction with NHS to create more stable reactive esters. alfa-chemistry.com |

| Succinimidyl Esters | NHS | Forms a stable, amine-reactive NHS ester from an activated carboxyl group. thermofisher.comcaymanchem.com | The most popular type of biotinylation reagent for targeting primary amines. thermofisher.com |

| Fluorophenyl Esters | PFP | Forms a PFP ester that is highly reactive with amines. | Less prone to hydrolysis compared to NHS esters, offering high reaction efficiency. windows.net |

This table provides an interactive summary of common activation chemistries for carboxylic acids.

Once biotin is activated, it is reacted with a heterobifunctional, discrete PEG8 chain. This PEG linker is specifically designed to have a primary amine (-NH2) at one terminus and a protected carboxylic acid at the other. A common precursor is an amino-PEG-acid where the acid is protected, for example, as a t-butyl ester, or the amine is protected with a Boc group, as in Boc-NH-PEG8-COOH. biochempeg.com

The PEGylation reaction itself is a nucleophilic substitution. The primary amine group on the PEG8 linker attacks the activated carbonyl carbon of the Biotin-NHS ester, forming a stable amide bond and releasing the NHS leaving group. thermofisher.comyh-bio.info This reaction is typically performed in a buffer at a pH between 7 and 9. thermofisher.com The resulting conjugate now has the biotin moiety at one end and a (still protected) carboxylic acid at the other. A final deprotection step, such as using acid to remove a Boc or t-butyl group, reveals the terminal carboxylic acid, yielding the final Biotin-PEG8-COOH product.

The terminal carboxylic acid group of Biotin-PEG8-COOH is a key functional handle for further derivatization. broadpharm.com This group can be activated using the same chemistries described in section 2.1.1 (e.g., with EDC and NHS) to create a new amine-reactive site. idosi.org This allows for the covalent attachment of Biotin-PEG8-COOH to various molecules of interest, such as proteins, antibodies, or other primary amine-containing macromolecules. thermofisher.comgbiosciences.com

This functionality is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where Biotin-PEG8-COOH can serve as a PEG-based linker. targetmol.comglpbio.com The activated carboxyl group can be coupled to a ligand for a target protein, while the biotin serves as a versatile tag for detection, purification, or binding to avidin-based systems. targetmol.comglpbio.com

PEGylation Reaction Mechanisms with Functionalized PEG Chains

Controlled Synthesis of Discrete Poly(ethylene glycol) Chain Lengths, Focusing on PEG8

A critical aspect of Biotin-PEG8-COOH is the discrete nature of its PEG linker. Unlike traditional polydisperse PEGs, which are mixtures of polymers with a range of molecular weights, a discrete PEG linker has a precisely defined structure and length. sigmaaldrich.combiochempeg.com Biotin-PEG8-COOH contains exactly eight ethylene (B1197577) oxide units. targetmol.com

The synthesis of these monodisperse PEGs is more complex than standard polymerization. diagnosticsworldnews.com It is achieved through a stepwise, iterative process where protected ethylene glycol units are added one or a few at a time to build the chain to the desired length. chempep.com This controlled, stepwise synthesis ensures a homogeneous final product, which is crucial for applications where linker length and molecular weight must be exact to ensure consistent performance and stoichiometry. sigmaaldrich.comdiagnosticsworldnews.com The development of methods to create these monodisperse linkers has been a key enabler for more precise bioconjugation strategies. chempep.com

Purification and Quality Control Methodologies for Research-Grade Biotin-PEG8-COOH

To ensure the compound is suitable for research applications, rigorous purification and quality control are necessary. These methodologies are designed to separate the desired product from unreacted starting materials, by-products, and conjugates of incorrect length, as well as to verify the structure and purity of the final compound. quality-assistance.comfrontiersin.org

Purification: High-Performance Liquid Chromatography (HPLC) is the primary technique for purifying PEGylated compounds. frontiersin.orgnih.gov

Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and is effective for removing impurities. nih.govresearchgate.net

Size-Exclusion Chromatography (SEC) separates molecules based on size and can be used to remove unreacted starting materials. frontiersin.orgnih.gov

Dialysis or Tangential Flow Filtration can also be used to remove small molecule impurities, such as unreacted biotin or activating agents, from the final product. windows.netresearchgate.net

Quality Control: A combination of analytical techniques is used to confirm the identity, purity, and integrity of research-grade Biotin-PEG8-COOH. quality-assistance.comfrontiersin.org

| Analytical Technique | Purpose in Quality Control |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product by separating it from any remaining impurities or side-products. frontiersin.orgnih.gov |

| Mass Spectrometry (MS) | Confirms the exact molecular weight of the compound, verifying that the correct number of PEG units and the biotin moiety are present. Techniques like MALDI-TOF are commonly used. quality-assistance.comnih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure of the molecule, confirming the covalent linkages and the presence of both the biotin and PEG components. abbexa.com |

| HABA Assay | A colorimetric method used to quantify the amount of biotin incorporated into the final product. windows.net |

This interactive table outlines the key methodologies for the purification and quality control of Biotin-PEG8-COOH.

Advanced Bioconjugation Strategies Employing Biotin Peg8 Cooh

Covalent Linkage via the Terminal Carboxylic Acid Group of Biotin-PEG8-COOH

The terminal carboxylic acid (-COOH) group serves as a versatile handle for the covalent attachment of Biotin-PEG8-COOH to a wide range of biomolecules. creativepegworks.comthermofisher.cn This functional group can be activated to react with various nucleophiles, most notably primary amines, to form stable, irreversible linkages. thermofisher.cn

The most prevalent strategy for conjugating Biotin-PEG8-COOH involves the formation of a stable amide bond with primary amine groups (-NH2) on biomolecules. biochempeg.comthermofisher.cn Primary amines are readily available on proteins and peptides at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues. thermofisher.cn Due to their typical location on the protein surface, these amines are often accessible for conjugation without causing significant disruption to the protein's structure and function. thermofisher.cn

The reaction is not spontaneous and requires the activation of the carboxylic acid. This is most commonly achieved using a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. biochempeg.com The process occurs in two main steps:

Activation: EDC reacts with the carboxyl group of Biotin-PEG8-COOH to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

Conjugation: The addition of NHS stabilizes the reactive intermediate by converting it to a more stable NHS ester. broadpharm.com This amine-reactive ester then efficiently reacts with a primary amine on the target biomolecule, forming a robust amide bond and releasing NHS as a byproduct. thermofisher.cnbroadpharm.com

This EDC/NHS chemistry is a cornerstone of bioconjugation, enabling the simple and effective biotin-labeling of antibodies, proteins, and other macromolecules containing primary amines. biochempeg.comcd-bioparticles.com

While amide bond formation is the most common application, the terminal carboxylic acid of Biotin-PEG8-COOH can also participate in other condensation reactions. One such reaction is esterification, forming an ester linkage with a hydroxyl (-OH) group present on a target molecule. Hydroxyl groups are found in the side chains of serine, threonine, and tyrosine amino acids, as well as on carbohydrate moieties of glycoproteins and various small-molecule drugs. The formation of these ester bonds typically requires specific catalysts and conditions, such as acid catalysis, and the resulting ester linkage is generally more susceptible to hydrolysis than the corresponding amide bond.

Other potential condensation reactions, although less common in standard bioconjugation schemes, could involve reacting the activated carboxyl group with hydrazides to form hydrazone linkages or with hydroxylamines to form hydroxamic acids. The choice of reaction depends on the available functional groups on the target biomolecule and the desired stability of the resulting conjugate.

Amide Bond Formation with Primary Amines of Proteins and Peptides

Non-Covalent Capture and Directed Immobilization through Biotin-Avidin/Streptavidin Interaction

The biotin (B1667282) moiety of the linker is the key to one of the most powerful tools in biotechnology: the non-covalent, yet remarkably strong and specific, interaction with the proteins avidin (B1170675) and streptavidin. thermofisher.com

The binding between biotin and streptavidin is one of the strongest known non-covalent interactions in nature, characterized by an extremely low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.comnih.gov This affinity is orders of magnitude stronger than that of typical antibody-antigen interactions. nih.gov The bond forms rapidly and, once established, is exceptionally stable, resisting extremes of pH, temperature, organic solvents, and other denaturing agents. thermofisher.com

The structural basis for this extraordinary affinity lies in a combination of factors:

Shape Complementarity: There is a high degree of structural complementarity between the biotin molecule and its deep binding pocket on the streptavidin protein. wikipedia.org

Hydrogen Bonding Network: An extensive network of hydrogen bonds forms between the biotin molecule and amino acid residues within the binding pocket. wikipedia.orgacs.org Key residues such as asparagine, tyrosine, serine, and others create a "first shell" of direct interactions. wikipedia.org

Hydrophobic and van der Waals Interactions: These forces further stabilize the complex within the binding pocket. nih.gov

Structural Sequestration: A flexible loop on the streptavidin monomer folds over the binding pocket once biotin is bound, acting as a "lid" that further secures the biotin and contributes significantly to the slow dissociation rate. nih.govacs.org

Streptavidin is a tetrameric protein, meaning each molecule has four identical binding sites for biotin. wikipedia.orgaatbio.com This multivalency is a significant advantage, allowing for signal amplification and the construction of complex molecular assemblies. thermofisher.comaatbio.com For example, one streptavidin molecule can bridge multiple biotinylated entities.

| Property | Description | Significance in Bioconjugation |

|---|---|---|

| Affinity (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M thermofisher.comnih.gov | Creates an essentially irreversible, highly stable complex ideal for immobilization and detection. |

| Specificity | The binding pocket is highly specific for the biotin structure. | Ensures minimal off-target binding, leading to high-purity assays and purification. |

| Stoichiometry | One tetrameric streptavidin molecule binds four biotin molecules. aatbio.comexcedr.com | Allows for signal amplification and the creation of molecular bridges and networks. |

| Stability | Resistant to changes in pH, temperature, and denaturing agents. thermofisher.com | Permits use in a wide variety of experimental conditions and buffer systems. |

The polyethylene (B3416737) glycol (PEG) spacer is a critical component of the Biotin-PEG8-COOH linker, significantly enhancing its performance in bioconjugation applications. The eight repeating ethylene (B1197577) glycol units provide a long, flexible, and hydrophilic arm that separates the biotin group from the conjugated biomolecule. broadpharm.combroadpharm.com

The primary role of this spacer is to mitigate steric hindrance. aatbio.commedkoo.com When a large biomolecule, such as an antibody, is biotinylated, its bulk can physically obstruct the biotin from accessing the deep binding pocket of streptavidin. The PEG8 spacer extends the biotin moiety away from the surface of the biomolecule, making it more accessible to the streptavidin binding site and ensuring efficient and strong complex formation. Studies have demonstrated that longer spacers yield more efficient capture of target molecules compared to shorter or no spacers. mdpi.com

Furthermore, the hydrophilic nature of the PEG spacer offers additional benefits:

Increased Solubility: It improves the aqueous solubility of the biotinylated molecule, which is particularly important for proteins that may be prone to aggregation after modification with hydrophobic linkers. broadpharm.com

Reduced Non-Specific Binding: PEG is known to be biocompatible and can reduce non-specific interactions between the conjugated molecule and other surfaces or proteins. aatbio.comacs.orgnih.gov

Principles of High-Affinity Biotin-Streptavidin Complex Formation in Controlled Environments

Integration of Biotin-PEG8-COOH in Multi-Step Bioconjugation Schemes

The dual functionality of Biotin-PEG8-COOH makes it an ideal reagent for multi-step bioconjugation strategies that combine covalent chemistry with non-covalent affinity capture. These schemes are used to create highly organized and functional biomolecular architectures for applications in diagnostics, targeted drug delivery, and biosensor development. axispharm.comalfa-chemistry.com

A typical multi-step scheme proceeds as follows:

Covalent Labeling: A biomolecule of interest (e.g., a primary antibody) is first covalently labeled with Biotin-PEG8-COOH via its terminal carboxyl group, using the methods described in section 3.1.

Affinity Capture: The resulting biotinylated biomolecule is then introduced to streptavidin that is either immobilized on a solid support (like a sensor chip, magnetic bead, or nanoparticle) or conjugated to another molecule (like a reporter enzyme or a secondary antibody). cd-bioparticles.com

This approach forms a stable "bridge" and is the foundation of many sensitive detection assays like ELISA and Western blotting. alfa-chemistry.com It is also used in pre-targeting strategies for immunotherapy, where a biotinylated antibody is first administered to target cancer cells, followed by the injection of a streptavidin-conjugated therapeutic agent, which then localizes to the tumor site. cd-bioparticles.com The ability to link biomolecules to surfaces or other proteins with high specificity and stability makes Biotin-PEG8-COOH an invaluable tool in advanced biotechnology. axispharm.compolysciences.com

Applications in Advanced Molecular and Cellular Biology Research

Affinity Purification and Selective Separation Techniques

The exceptionally strong and specific interaction between biotin (B1667282) and streptavidin (Kd ≈ 10⁻¹⁴ M) is a cornerstone of many laboratory techniques. nih.gov Biotin-PEG8-COOH is instrumental in leveraging this interaction for the purification and isolation of biomolecules without the need for radioactive isotopes.

Biotin-PEG linkers are widely utilized for the non-radioactive purification, detection, and immobilization of biomolecules. broadpharm.combiochempeg.comaxispharm.com The process, known as affinity purification or affinity chromatography, typically involves immobilizing streptavidin on a solid support, such as magnetic beads or agarose (B213101) resin. gbiosciences.com When a complex biological sample containing a molecule labeled with Biotin-PEG8-COOH is passed over this support, the high affinity of the biotin for the streptavidin causes the labeled molecule to be captured and retained, while other components are washed away.

The PEG8 spacer in Biotin-PEG8-COOH enhances this process by improving the hydrophilicity of the labeled molecule and extending the biotin tag away from the molecule's surface, which minimizes spatial interference and ensures efficient binding to the immobilized streptavidin. broadpharm.combiochempeg.com Elution of the purified molecule can be achieved using denaturing buffers, such as 8M Guanidine-HCl at a low pH, which disrupts the streptavidin-biotin interaction. gbiosciences.com Alternatively, systems using monomeric avidin (B1170675), which has a lower binding affinity for biotin, allow for elution under milder, non-denaturing conditions. gbiosciences.com

Table 1: Comparison of Avidin/Streptavidin Resins for Purification

| Feature | Native Avidin/Streptavidin | Monomeric Avidin |

|---|---|---|

| Biotin Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻⁷ M |

| Elution Conditions | Harsh, denaturing buffers (e.g., 8M Guanidine-HCl, pH 1.5) | Mild, non-denaturing buffers (e.g., 2mM D-Biotin in PBS) |

| Preservation of Protein Function | May cause denaturation and loss of function | Generally preserves protein structure and function |

| Reusability of Resin | Limited due to harsh elution | More readily reusable |

This table summarizes data regarding different avidin-based purification resins. gbiosciences.com

A key application of biotinylation is the isolation of specific cellular components, particularly cell surface proteins. gbiosciences.comnih.gov Reagents like Biotin-PEG8-COOH can be used to tag proteins on the surface of living cells. Because these reagents are often cell-impermeable, they selectively label proteins exposed to the extracellular environment. nih.gov

The general strategy involves these steps:

Labeling: Live cells are incubated with a biotinylating reagent that covalently attaches biotin to surface proteins. nih.gov

Lysis: The cells are broken open using a lysis buffer to release the cellular contents, including the now-biotinylated surface proteins. nih.gov To improve the specificity of the isolation, lysis buffers can be supplemented with agents like glycerol (B35011) to increase the solubility of membrane proteins and DNaseI to break down viscous DNA. nih.gov

Capture: The cell lysate is incubated with streptavidin-coated magnetic beads. nih.gov The biotinylated proteins bind to the beads.

Washing and Elution: The beads are washed to remove non-biotinylated intracellular proteins and other contaminants. The purified cell surface proteins are then eluted from the beads for downstream analysis, such as western blotting or mass spectrometry. gbiosciences.comnih.gov

This affinity-based isolation is a powerful method for identifying novel proteins involved in specific cellular processes, such as metastasis, by comparing the surface proteomes of different cell types. nih.gov

Development of Non-Radioactive Purification Methods for Biotinylated Biomolecules

Molecular Labeling and Advanced Detection Systems

The ability to attach biotin to biomolecules with high specificity and efficiency is crucial for numerous detection and imaging applications. The terminal carboxyl group on Biotin-PEG8-COOH provides a reactive handle for this purpose. alfa-chemistry.combiochempeg.com

Attaching biotin to a precise location on a biomolecule is often desirable to avoid disrupting its function. broadpharm.comcreative-diagnostics.com

Chemical Biotinylation: The carboxylic acid group of Biotin-PEG8-COOH can be chemically activated, for example using N-hydroxysuccinimide (NHS) and EDC chemistry, to form a reactive NHS ester. alfa-chemistry.comcreative-diagnostics.com This activated reagent readily reacts with primary amine groups (-NH2), such as those on the side chains of lysine (B10760008) residues or the N-terminus of a protein, to form a stable covalent bond. creative-diagnostics.com While effective, this method can result in random labeling at multiple sites, which may interfere with protein function. creative-diagnostics.com

Enzymatic Biotinylation: For truly site-specific labeling, enzymatic methods are superior. nih.govcreative-diagnostics.com A common approach uses the E. coli enzyme Biotin Ligase (BirA). nih.govnih.gov This enzyme specifically recognizes a 15-amino acid peptide sequence called the AviTag and covalently attaches a single biotin molecule to a specific lysine residue within this tag. nih.govnih.gov Researchers can genetically fuse the AviTag to their protein of interest, ensuring that biotinylation occurs only at that predetermined site. nih.gov This yields a homogeneous product with a high degree of control over the labeling site. nih.gov

Biotinylated molecules are frequently used in immunodetection assays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blotting to enhance signal amplification. alfa-chemistry.combroadpharm.comthermofisher.com In these techniques, a biotinylated primary or secondary antibody is used to detect the target antigen. The signal is then generated by adding streptavidin conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP). nih.govthermofisher.com Because multiple biotin molecules can be attached to a single antibody, and one streptavidin-enzyme conjugate can bind to each biotin, the signal is significantly amplified, allowing for the detection of low-abundance proteins. thermofisher.com

Site-specific biotinylation of antibodies is particularly advantageous as it ensures the biotin linker does not attach within the antigen-binding fragment (Fab) region, thereby preserving the antibody's binding affinity and increasing the sensitivity of the assay. broadpharm.com

Table 2: Comparison of Biotinylation Methods in Immunoassays

| Feature | Random Biotinylation (e.g., NHS Ester) | Site-Specific Biotinylation (e.g., Thiol-Bridge) |

|---|---|---|

| Labeling Location | Randomly on primary amines (e.g., lysines) | Specific, pre-determined sites away from antigen-binding regions |

| Effect on Antigen Binding | Can potentially block antigen-binding sites, reducing affinity | No effect on antigen-binding, preserving antibody function |

| Assay Sensitivity | Good | Enhanced due to optimal orientation and preserved affinity |

| Product Homogeneity | Heterogeneous population of labeled antibodies | Homogeneous, uniformly labeled antibodies |

This table summarizes data on different biotinylation methods for immunoassays. broadpharm.com

Biotin-PEG8-COOH and similar linkers are used to construct probes for advanced imaging techniques, including single-molecule tracing. alfa-chemistry.com In these studies, a fluorescent probe, such as a quantum dot (QD), is attached to a biomolecule to track its movement and behavior in real-time within living cells. howarthgroup.org

In one study, a ligand with a PEG8-COOH chain was used to coat quantum dots, creating probes with a much smaller hydrodynamic diameter (around 11 nm) compared to standard commercial QDs (around 21 nm). howarthgroup.org These smaller probes, conjugated to a single streptavidin molecule, could then bind to biotinylated receptors on the cell surface. The reduced size allowed the probes to better access crowded environments like neuronal synapses, and their monovalent nature prevented the artificial clustering of receptors, enabling more accurate tracking of individual receptor dynamics. howarthgroup.org The PEG spacer helps to reduce non-specific interactions between the probe and other cellular components, which is critical for obtaining clear imaging data. howarthgroup.orgresearchgate.net

Utility in High-Throughput Immunodetection Assays (e.g., ELISA, Western Blotting)

Biomolecular Immobilization on Engineered Solid Supports

The ability to attach biomolecules to solid surfaces in a controlled and oriented manner is fundamental to many modern biotechnological platforms. Biotin-PEG8-COOH plays a crucial role in this process, offering a reliable method for immobilizing proteins, peptides, and nucleic acids.

Surface Functionalization for Microarray Fabrication and Biosensor Development

The development of high-throughput microarrays and sensitive biosensors heavily relies on the stable and specific immobilization of capture probes onto a solid support. Biotin-PEG8-COOH facilitates this by allowing for a two-step functionalization process. First, the carboxylic acid end of the linker can be covalently attached to an appropriately activated surface, such as glass slides or gold nanoparticles, through chemistries like carbodiimide (B86325) coupling (EDC/NHS). thermofisher.commdpi.com This creates a surface decorated with biotin moieties. Subsequently, streptavidin-conjugated biomolecules (e.g., antibodies, enzymes, or oligonucleotides) can be specifically captured on this surface via the high-affinity biotin-streptavidin interaction. mdpi.comgoogle.com

| Feature | Role of Biotin-PEG8-COOH | Key Benefit |

| Biotin | Provides a highly specific binding site for streptavidin-conjugated biomolecules. | Ensures controlled and oriented immobilization of probes. google.com |

| PEG8 Spacer | Acts as a flexible linker, extending the biotin away from the surface. | Reduces steric hindrance and non-specific adsorption, improving assay sensitivity. broadpharm.comicm.edu.pl |

| Carboxylic Acid | Enables covalent attachment to a variety of solid supports. | Offers versatility in the choice of substrate materials for microarrays and biosensors. thermofisher.com |

Design and Development of Bioactive Scaffolds and Controlled Cell Culture Substrates

In tissue engineering and cell biology, creating artificial microenvironments that mimic the natural extracellular matrix (ECM) is essential for guiding cell behavior. Biotin-PEG8-COOH is instrumental in the development of such bioactive scaffolds and cell culture substrates. google.com By functionalizing a scaffold material with Biotin-PEG8-COOH, it becomes a platform for the controlled presentation of various bioactive molecules.

Researchers have successfully used this approach to decorate scaffolds with growth factors, adhesion peptides (like RGD motifs), and other signaling molecules to promote cell adhesion, proliferation, and differentiation. google.com The process typically involves conjugating the desired biomolecule to streptavidin and then introducing it to the biotinylated scaffold. This modular approach allows for the creation of multifunctional surfaces with precise control over the density and spatial distribution of different cues.

For example, a study on the development of bioactive surfaces for in vitro cell culture demonstrated the use of a biotin-functionalized polymer to create nanofilaments that could be decorated with biomolecules. google.com These functionalized nanofilaments could then be attached to a surface to modulate immune cell responses in culture. google.com The hydrophilic nature of the PEG spacer also contributes to the biocompatibility of the scaffold by resisting non-specific protein adsorption, which is crucial for maintaining a well-defined cell culture environment. axispharm.comnih.gov

Probing Ligand-Receptor Interactions and Cellular Processes

Understanding the intricate dance of molecules on the cell surface is a central theme in cell biology. Biotin-PEG8-COOH provides a powerful tool to dissect these interactions with high specificity and control.

Cell Surface Engineering for Controlled Interaction Studies

Biotin-PEG8-COOH can be used to modify the surface of living cells, enabling researchers to introduce new functionalities or to study the effects of controlled ligand presentation. One common strategy involves the metabolic or enzymatic labeling of cell surface proteins with a biotin tag. Subsequently, a streptavidin-conjugated molecule of interest, which can be a therapeutic agent, an imaging probe, or another receptor ligand, can be attached to the cell surface via the biotin tag. axispharm.comhowarthgroup.org

The Biotin-PEG8-COOH linker can be incorporated into this system to provide a flexible and hydrophilic spacer between the cell surface and the attached molecule. This can be particularly important for maintaining the native conformation and function of the attached protein and for ensuring its accessibility to other molecules. This method of cell surface engineering has been utilized in the development of targeted drug delivery systems and for studying the consequences of bringing different cell surface receptors into close proximity. axispharm.com

Analysis of the Spatial Arrangement and Dynamics of Signaling Molecules

The spatial organization and dynamic rearrangement of signaling molecules on the cell membrane are critical for initiating and regulating cellular responses. Biotin-PEG8-COOH, in conjunction with techniques like fluorescence microscopy, allows for the precise tracking and manipulation of these molecules. biorxiv.org

For instance, researchers can use Biotin-PEG8-COOH to attach fluorescent probes or nanoparticles to specific cell surface receptors. The biotin-streptavidin linkage ensures a stable and specific attachment, while the PEG8 spacer provides flexibility, allowing the labeled receptor to move and interact more naturally within the cell membrane. By tracking the movement of these labeled receptors, scientists can gain insights into processes like receptor clustering, diffusion dynamics, and co-localization with other signaling partners. howarthgroup.orgbiorxiv.org This approach has been instrumental in studying the role of spatial coordination in the functional interplay of different signaling molecules. biorxiv.org For example, a study exploring the spatial control of activating immune receptors utilized a bifunctional surface with controllably positioned ligands, where one of the functionalization chemistries involved biotin-avidin interactions to guide site-selective cell attachment and activation. schvartzmanlab.com

| Research Area | Application of Biotin-PEG8-COOH | Key Insights Gained |

| Ligand-Receptor Binding | Engineering cell surfaces with specific ligands. | Understanding the requirements for receptor activation and downstream signaling. axispharm.com |

| Cellular Adhesion | Creating surfaces with controlled densities of adhesion molecules. | Elucidating the role of specific cell-matrix interactions in cell behavior. google.com |

| Receptor Dynamics | Labeling and tracking individual or populations of receptors. | Revealing the spatial and temporal dynamics of signaling complexes. howarthgroup.orgbiorxiv.org |

| Immunological Synapse | Patterning surfaces with activating and inhibitory ligands. | Investigating the spatial integration of signals in immune cell activation. schvartzmanlab.com |

Innovations in Biomedical Material Science and Nanotechnology Via Biotin Peg8 Cooh

Surface Modification for Enhanced Biocompatibility and Reduced Biofouling

The ability to control interactions at the interface between synthetic materials and biological systems is critical for the success of medical implants, diagnostic devices, and tissue engineering scaffolds. Biotin-PEG8-COOH is instrumental in creating surfaces that are both resistant to non-specific interactions and capable of specific, controlled biological engagement. google.com

Mechanisms for Reducing Non-Specific Protein and Cell Adsorption on Material Surfaces

A primary challenge in biomedical device application is biofouling, the undesirable adsorption of proteins and cells onto a material's surface, which can impair function and elicit an immune response. The PEG component of Biotin-PEG8-COOH is central to mitigating this issue. alfa-chemistry.com When Biotin-PEG8-COOH is grafted onto a surface, the PEG chains form a dense, flexible, and highly hydrophilic layer, often described as a "polymer brush". jenkemusa.comjenkemusa.com

This layer reduces non-specific adsorption through several mechanisms:

Steric Repulsion: The hydrated PEG chains are in constant thermal motion, creating a dynamic barrier that physically prevents proteins and cells from approaching the underlying material surface. alfa-chemistry.com The entropic penalty associated with compressing these polymer chains makes adsorption energetically unfavorable.

Hydrophilicity: The strong affinity of the ethylene (B1197577) glycol units for water molecules creates a tightly bound hydration layer. nih.gov Proteins are deterred from adsorbing because it would require the displacement of these water molecules, which is an energetically costly process.

Research has consistently shown that surfaces modified with PEG derivatives are highly resistant to non-specific protein adsorption, a crucial attribute for developing platforms for protein microarrays and other sensitive diagnostics. icm.edu.plnih.gov Studies comparing various surface modifications have demonstrated the superior performance of PEG in creating non-fouling backgrounds. For instance, in the context of peptide microarrays, surfaces modified with PEG derivatives showed significantly lower non-specific binding of immunoglobulins compared to other blocking agents. mdpi.com

| Surface Type | Modification | Effect on Non-Specific Binding | Research Context |

| Titanium Dioxide | DOPA-tethered PEG | Greatly reduces nonspecific adhesion of proteins and cells. nih.gov | Creating bioactive surfaces for implants. nih.gov |

| Gold, Silica (B1680970), Polymer | Biotin-PEG attachment | Minimizes background signal due to anti-fouling properties. alfa-chemistry.com | Biosensor functionalization. alfa-chemistry.com |

| Microarray Slides | Covalently attached PEG-azides | Prevented non-specific avidin (B1170675) binding. mdpi.com | Peptide microarray development. mdpi.com |

| Medical Implants | m-PEG8-COOH coating | Reduces protein and cell adhesion, minimizing biofouling. | Enhancing biocompatibility of catheters and stents. |

Engineering Biointerfaces for Controlled Cell Adhesion and Behavior

While preventing non-specific interactions is crucial, many applications require the specific attachment of cells to guide tissue formation or to capture target cells for analysis. Biotin-PEG8-COOH facilitates a modular approach to engineering such "bioactive" surfaces. acs.org The strategy involves creating a non-fouling PEG background and then using the terminal biotin (B1667282) group to immobilize specific biomolecules via the high-affinity biotin-streptavidin interaction. google.com

By tethering streptavidin to the biotinylated surface, a platform is created to which any biotinylated ligand—such as adhesion peptides, growth factors, or antibodies—can be attached in a controlled and oriented manner. nih.gov For example, researchers have immobilized cyclic RGD and LDV peptides, which are known to bind to specific integrins on the cell surface, to guide the adhesion of hematopoietic cells in a dose-dependent manner. nih.gov This method allows for precise control over the type and density of signaling molecules presented to cells, thereby influencing their adhesion, proliferation, and differentiation. acs.org

| Immobilized Ligand (via Biotin-Streptavidin) | Target Integrin | Cell Type | Observed Behavior |

| Cyclic RGD peptide | α5β1 | Hematopoietic M07e cells | Dose-dependent cell binding. nih.gov |

| Cyclic LDV peptide | α4β1 | Hematopoietic M07e cells | Near-maximal cell binding at 1% surface density. nih.gov |

| Stem Cell Factor (SCF) | c-Kit receptor | Hematopoietic M07e cells | Dose-dependent adhesion and ERK1/2 activation. nih.gov |

Fabrication and Functionalization of Nanomaterials and Nanosystems

Biotin-PEG8-COOH is a versatile tool for the surface functionalization of various nanomaterials, enhancing their stability in biological media and enabling targeted applications in diagnostics and therapy. biochempeg.comnih.gov

Surface Functionalization of Nanoparticles for Targeted Research Applications

Nanoparticles, such as gold nanoparticles (AuNPs), quantum dots (QDs), and magnetic beads, can be coated with Biotin-PEG8-COOH to create stable, biocompatible, and targetable nanoprobes. alfa-chemistry.com The PEG linker provides colloidal stability in aqueous and high-salt buffers, preventing aggregation and reducing non-specific uptake by cells. alfa-chemistry.comnih.gov The terminal biotin allows for the easy conjugation of streptavidin-linked antibodies, peptides, or nucleic acids, directing the nanoparticles to specific cellular or molecular targets. nih.gov

For example, ultrasmall gold nanoparticles have been functionalized with a mix of ligands including a PEG-COOH derivative, which is then conjugated to cRGD peptides. mdpi.com These targeted nanoparticles showed increased uptake by cancer cells expressing the corresponding αVβ3 integrin. mdpi.com Similarly, quantum dots coated with biotin-functionalized polymers can be conjugated to streptavidin for high-affinity imaging of specific receptors on live cells with minimal non-specific binding. nih.gov

| Nanoparticle Type | Functionalization Strategy | Attached Molecule | Research Application |

| Gold Nanoparticles (usGNPs) | Amide coupling to PEG(8)COOH corona | cRGD peptide | Targeted uptake by αVβ3 integrin-expressing cells. mdpi.com |

| Quantum Dots (QDs) | Co-polymerization with biotin-PEG monomer | Streptavidin | High-affinity imaging of biotinylated receptors on live cells. nih.gov |

| Magnetic Beads | Surface coating with Biotin-PEG | Streptavidin-conjugates | Cell separation and RNA pull-down assays. alfa-chemistry.com |

| Gold Nanoparticles (AuNPs) | Surface coating with Biotin-PEG | Streptavidin-conjugates | Targeted photothermal therapy. alfa-chemistry.com |

Development of Biotinylated Liposomes and Vesicles for Membrane Engineering Research

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, widely used as models for studying cell membranes and as drug delivery vehicles. researchgate.net Biotin-PEG8-COOH can be synthesized with a lipid tail (e.g., Biotin-PEG-DSPE), allowing it to be incorporated directly into the lipid bilayer of liposomes or even inserted into the membranes of living cells. alfa-chemistry.com

This modification serves two primary purposes. First, the PEG chains extend from the liposome (B1194612) surface, creating a "stealth" effect that helps the vesicles evade the immune system and prolongs their circulation time in the body. researchgate.net Second, the exposed biotin groups act as specific docking sites for streptavidin-conjugated molecules. This allows for the targeted delivery of the liposome's contents to specific cells or tissues. nih.gov It also provides a powerful tool for membrane engineering research, enabling the controlled assembly of proteins and other molecules on the vesicle surface to study membrane function, cell-cell recognition, and signal transduction processes. alfa-chemistry.com

Biosensor Development for Ultrasensitive and Direct Detection Methodologies

The unique properties of Biotin-PEG8-COOH are highly advantageous for the development of sensitive and specific biosensors. The combination of a non-fouling background and a highly specific binding moiety is key to achieving low detection limits and reliable results. alfa-chemistry.com

Biotin-PEG8-COOH is used to functionalize the sensor surface (e.g., gold electrodes, quartz crystal microbalance (QCM) crystals, or surface plasmon resonance (SPR) chips). alfa-chemistry.com The carboxyl group is used for covalent attachment to the sensor substrate. This creates a surface that resists the non-specific adsorption of interfering molecules from complex samples like blood serum, thus minimizing background noise. alfa-chemistry.comicm.edu.pl

The biotin group is then used to immobilize a streptavidin-conjugated capture probe, such as an antibody or a specific peptide, in a stable and oriented fashion. alfa-chemistry.comnih.gov This oriented immobilization ensures that the binding sites of the capture probe are accessible for interaction with the target analyte, maximizing the sensor's sensitivity. nih.gov For example, an electrochemical biosensor for Dengue virus antibodies was developed by immobilizing a specific biotinylated peptide onto a streptavidin-modified electrode, achieving detection limits in the nanogram per milliliter range. mdpi.com This approach provides a versatile platform for creating a wide array of biosensors for clinical diagnostics, environmental monitoring, and food safety. alfa-chemistry.commdpi.com

| Biosensor Type | Surface Functionalization | Capture Probe | Target Analyte | Key Advantage |

| Electrochemical | Biotinylated peptide on streptavidin-modified screen-printed electrode. mdpi.com | DENV/18-peptide | Dengue IgG antibodies | High specificity and sensitivity (0.43 ng/mL LOD). mdpi.com |

| Surface Plasmon Resonance (SPR) | Biotin-PEG on gold chip. alfa-chemistry.com | Streptavidin-linked antibodies/aptamers | Various biomolecules | Stable, oriented binding and minimized background. alfa-chemistry.com |

| Quartz Crystal Microbalance (QCM) | Biotin-PEG on silica sensor. alfa-chemistry.com | Streptavidin-linked capture molecules | Various biomolecules | Reusability and signal amplification. alfa-chemistry.com |

| Electrochemical Immunosensor | Half-antibody fragments on AuNPs or boronic acid-modified electrode. nih.gov | Anti-biotin antibody | Biotin | Maximized epitope density for ultrasensitive detection (0.19 pg). nih.gov |

Design of Electrochemical Biosensors for Nucleic Acids and Peptides

The development of electrochemical biosensors for the sensitive and selective detection of nucleic acids and peptides is a significant area of advancement in biomedical diagnostics and material science. researchgate.netcaltech.edu These sensors combine the specificity of biological recognition elements with the high sensitivity and simplicity of electrochemical transduction methods. caltech.edu The compound Biotin-PEG8-COOH plays a crucial role as a versatile bifunctional linker in the construction of these biosensing platforms. alfa-chemistry.combiochempeg.combroadpharm.com Its structure, featuring a biotin molecule, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group, enables the stable and oriented immobilization of biorecognition probes onto electrode surfaces. alfa-chemistry.combroadpharm.combiochempeg.com

The fundamental design of these biosensors involves the modification of an electrode surface, often gold or carbon-based, to create a recognition layer capable of binding target analytes like specific DNA sequences or peptides. caltech.edumdpi.com The carboxylic acid (-COOH) end of Biotin-PEG8-COOH can be covalently attached to appropriately functionalized electrode surfaces (e.g., those with amine groups) through established chemistries like the use of EDC/NHS coupling agents. rsc.orgmedipol.edu.tr This creates a stable foundation for the sensor.

The biotin moiety at the other end of the linker serves as a high-affinity anchor for streptavidin or avidin proteins. rsc.orgmedipol.edu.tr This robust and highly specific interaction is widely used to subsequently attach biotinylated recognition probes, such as single-stranded DNA (ssDNA) oligonucleotides or specific peptides, to the sensor surface. rsc.orgnih.gov This layered, or sandwich-type, assembly ensures that the probes are oriented away from the electrode surface, enhancing their accessibility to the target molecules in the sample. alfa-chemistry.commedipol.edu.tr

Peptides, when used as the biorecognition element, offer advantages such as high stability, selectivity, and the ability to be synthesized for a wide range of protein targets. researchgate.netmdpi.com In a typical configuration, a peptide probe designed to bind a specific protein biomarker is synthesized with a biotin tag. mdpi.comcpcscientific.com This biotinylated peptide is then immobilized on a streptavidin-coated electrode that was prepared using Biotin-PEG8-COOH. rsc.orgmedipol.edu.tr The binding of the target protein to the peptide probe can be detected through various electrochemical techniques, which measure changes in current, potential, or impedance at the electrode surface resulting from the binding event. researchgate.netcapes.gov.br

Similarly, for nucleic acid detection, a biotinylated ssDNA probe complementary to the target sequence is used. mdpi.comnih.gov The probe is attached to the sensor surface via the biotin-streptavidin linkage. nih.gov When the sample containing the target nucleic acid is introduced, hybridization occurs, forming a double-stranded DNA (dsDNA) on the electrode surface. caltech.edu This event alters the electrochemical properties of the interface, which is then transduced into a measurable signal. caltech.edu The use of Biotin-PEG8-COOH in this architecture is critical for positioning the DNA probe correctly and minimizing nonspecific adsorption of other molecules onto the sensor surface. alfa-chemistry.combiochempeg.com

Table 1: Key Components in the Design of Biotin-PEG8-COOH-based Electrochemical Biosensors

| Component | Function | Relevant Compounds/Materials | Citation |

|---|---|---|---|

| Electrode | Transducer that converts the biological binding event into a measurable electrical signal. | Gold (Au), Glassy Carbon Electrode (GCE), Carbon Nanotubes | researchgate.netmdpi.com |

| Linker | Covalently attaches to the electrode and provides a specific anchor point for the recognition layer. | Biotin-PEG8-COOH, EDC, NHS | alfa-chemistry.comrsc.orgmedipol.edu.tr |

| Affinity Protein | Forms a strong, non-covalent bond with the biotin end of the linker. | Streptavidin, Avidin | rsc.orgnih.gov |

| Biorecognition Probe | A molecule designed to specifically bind the target analyte. | Biotinylated Peptides, Biotinylated ssDNA | researchgate.netmdpi.commdpi.com |

| Target Analyte | The specific nucleic acid sequence or peptide/protein to be detected in a sample. | DNA, RNA, Protein Biomarkers | researchgate.netcaltech.edu |

Optimization of PEG Spacer Length for Enhanced Anti-fouling Properties and Probe Accessibility in Biosensors

The polyethylene glycol (PEG) spacer in biotin-PEG linkers is not merely a passive connector; its length and chemical nature are critical determinants of biosensor performance. researchgate.net The primary functions of the PEG spacer are to provide a hydrophilic barrier that prevents the non-specific adsorption of interfering molecules from complex biological samples (an anti-fouling effect) and to extend the recognition probe away from the sensor surface, thereby overcoming steric hindrance and improving its accessibility to the target. alfa-chemistry.comcpcscientific.com The optimization of the PEG spacer length is a key strategy for enhancing sensor sensitivity and reliability. researchgate.netresearchgate.net

Research has systematically investigated the effect of varying PEG spacer lengths on biosensor function. researchgate.netresearchgate.netcardiff.ac.uk Studies comparing different spacer lengths—such as PEG4, PEG6, PEG8, and PEG12—have revealed that an optimal length exists which balances anti-fouling properties with probe accessibility. researchgate.net A spacer that is too short may not provide sufficient distance to prevent the biorecognition element from interacting non-productively with the surface or to adequately shield the surface from non-specific binding. researchgate.net Conversely, an excessively long spacer might introduce too much flexibility, potentially leading to undesirable interactions or a decrease in signal transduction efficiency. nih.gov

For instance, one study focusing on peptide-based electrochemical sensors for protease detection synthesized and evaluated probes with PEG-4, PEG-6, PEG-8, and PEG-12 spacers. researchgate.net While all the tested probes supported efficient detection, the study highlighted the vital role of the spacer in the design. researchgate.net Another investigation specifically pointed out that a PEG-6 spacer offered the best anti-fouling properties among the tested lengths (PEG-4, PEG-6, PEG-8, and PEG-12). cardiff.ac.uk

In the context of aptamer-based sensors, research has also shown a direct correlation between spacer length and binding affinity. researchgate.net One study reported that an aptamer for the fractalkine protein demonstrated stronger binding when attached to a PEG8 spacer compared to a shorter PEG4 spacer. researchgate.net This suggests that a certain threshold spacer length, potentially around 30 Å (the approximate length of a PEG8 unit), may be necessary to free the surface-tethered probe from steric hindrance. researchgate.net However, it is also noted that other types of spacers, such as those made from oligonucleotides (e.g., oligo-T), can sometimes result in even higher binding affinities compared to PEG spacers. researchgate.net

The hydrophilic and flexible nature of the PEG8 spacer in Biotin-PEG8-COOH provides several key advantages:

Increased Solubility : The PEG chain enhances the water solubility of the entire conjugate, which is beneficial during the sensor preparation steps and for maintaining the stability of the modified surface. broadpharm.combiochempeg.comresearchgate.net

Reduced Non-Specific Binding : PEG chains are well-known for their ability to resist protein adsorption, which minimizes background noise and improves the signal-to-noise ratio of the biosensor, a critical factor when analyzing complex samples like blood serum. alfa-chemistry.comcpcscientific.com

Enhanced Probe Accessibility : The spacer physically extends the biotin group, and consequently the attached biorecognition probe, away from the electrode surface, ensuring it has the conformational freedom to optimally bind its target. alfa-chemistry.comcpcscientific.com

Table 2: Comparative Effects of Different Spacer Types on Aptamer Binding Affinity

| Spacer Type | Effect on Binding Affinity | Key Findings | Citation |

|---|---|---|---|

| No Spacer | Baseline Affinity | Reference for comparison. | researchgate.net |

| Alkyl Spacers (C12, C24) | Significantly Decreased | Hydrophobic nature of the spacer led to the greatest loss of affinity. | researchgate.net |

| PEG Spacers (PEG4, PEG8) | Improved but not fully restored | Hydrophilic PEG spacers improved affinity over alkyl spacers, with PEG8 showing better performance than PEG4. Did not reach the affinity of the free aptamer. | researchgate.net |

| Oligonucleotide Spacers (T10, A10) | Highest Affinity | The oligonucleotide spacer itself increased the affinity of the aptamer-spacer conjugate beyond that of the free aptamer. | researchgate.net |

Table 3: Compound Names

| Compound Name |

|---|

| Biotin-PEG8-COOH |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) |

| N-hydroxysuccinimide (NHS) |

| Streptavidin |

| Avidin |

| Gold |

| Carbon |

| Fractalkine |

Exploration of Biotin Peg8 Cooh in Targeted Delivery Research

Design and Synthesis of Biotinylated Linkers for Molecular Probes and Conjugates

The synthesis of biotinylated linkers like Biotin-PEG8-COOH is a critical step in the development of molecular probes and conjugates for diverse biological applications. mdpi.commdpi.com The design of these linkers often involves a modular approach, combining a biotin (B1667282) moiety for detection or capture, a PEG spacer to enhance solubility and provide spatial separation, and a reactive functional group for conjugation to a target molecule. alfa-chemistry.cominterchim.fr

The synthesis process for a biotinylated probe typically involves activating the biotin molecule, often using coupling agents like N-hydroxysuccinimide (NHS), to facilitate its reaction with an amine-terminated PEG chain. alfa-chemistry.com The resulting biotin-PEG molecule can then be further modified to introduce a desired functional group, such as the carboxylic acid in Biotin-PEG8-COOH. alfa-chemistry.com This terminal group can then be used to attach the linker to proteins, peptides, oligonucleotides, or other biomolecules. mdpi.comgenscript.com For instance, the carboxylic acid of Biotin-PEG8-COOH can be activated to react with primary amines on a target molecule, forming a stable amide bond. broadpharm.com

The length of the PEG spacer is a crucial design parameter. An eight-unit PEG chain, as in Biotin-PEG8-COOH, provides a significant advantage by minimizing steric hindrance that might otherwise interfere with the binding of biotin to avidin (B1170675) or streptavidin. broadpharm.commdpi.com This is particularly important when the biotinylated molecule needs to interact with a surface-bound receptor or a large protein complex. Research has shown that longer PEG spacers can lead to more efficient capture of avidin-coated microspheres, highlighting the importance of spacer length in optimizing binding interactions. mdpi.com

Biotinylated probes are instrumental in a variety of detection and purification techniques, including ELISA, Western blotting, and affinity chromatography. alfa-chemistry.com The strong and specific interaction between biotin and streptavidin allows for the sensitive detection and isolation of target molecules that have been labeled with the biotinylated probe. purepeg.com

Role of Biotin-PEG8-COOH in Polymer Therapeutics for Controlled Release Studies

In the field of polymer therapeutics, Biotin-PEG8-COOH and similar PEGylated compounds play a vital role in the design of systems for controlled drug release. The incorporation of PEG chains into drug delivery vehicles, such as nanoparticles, liposomes, and micelles, offers several advantages. alfa-chemistry.comaxispharm.com PEGylation enhances the solubility and stability of these carriers, prolongs their circulation time in the bloodstream, and can reduce their immunogenicity. issuu.com

Biotin-PEG8-COOH can be used to functionalize the surface of these polymeric drug carriers. axispharm.com The biotin moiety serves as a targeting ligand, enabling the specific delivery of the therapeutic payload to cells or tissues that express biotin receptors. This targeted approach can improve the efficacy of the drug while minimizing off-target effects. axispharm.com

Furthermore, the PEG linker itself contributes to the controlled release profile of the drug. The hydrophilic and flexible nature of the PEG chain can influence how the drug is released from the carrier once it reaches the target site. Researchers can fine-tune the release kinetics by varying the length and structure of the PEG linker. The use of cleavable linkers in conjunction with biotin-PEGylation allows for stimuli-responsive drug release, where the drug is only liberated from the carrier in response to specific triggers within the target microenvironment, such as changes in pH or the presence of certain enzymes. alfa-chemistry.com

The table below summarizes the key properties of Biotin-PEG8-COOH relevant to its application in polymer therapeutics.

| Property | Description | Reference |

| Targeting Moiety | Biotin | axispharm.com |

| Linker | 8-unit Polyethylene (B3416737) Glycol (PEG) | biochempeg.com |

| Functional Group | Carboxylic Acid (-COOH) | biochempeg.com |

| Function | Surface modification of drug carriers for targeted delivery and controlled release. | axispharm.com |

Application as a Poly(ethylene glycol)-Based Linker in PROTAC (Proteolysis Targeting Chimeras) Research

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of molecules designed to selectively degrade target proteins within cells. medchemexpress.commedchemexpress.com A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. targetmol.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. molnova.com

Poly(ethylene glycol) (PEG) chains are frequently used as linkers in PROTAC design due to their synthetic accessibility, flexibility, and ability to modulate physicochemical properties like solubility and cell permeability. nih.gov Biotin-PEG8-COOH is a valuable tool in PROTAC research, serving as a PEG-based linker that can be incorporated into PROTAC synthesis. medchemexpress.comtargetmol.comtargetmol.com The carboxylic acid group provides a convenient handle for conjugation to one of the PROTAC ligands, while the biotin tag can be utilized for purification or detection purposes during the development and characterization of new PROTAC molecules.

The length and composition of the linker are critical for the efficacy of a PROTAC. nih.gov The linker must be long enough to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, but not so long that it compromises the efficiency of the interaction. researchgate.net Studies have shown that varying the length of the PEG linker can significantly impact the degradation potency of a PROTAC. nih.gov The flexibility of PEG linkers, influenced by the gauche effect, can also contribute to the adoption of folded conformations that may enhance cell permeability. acs.org

The following table highlights the key features of Biotin-PEG8-COOH in the context of PROTAC research.

| Feature | Role in PROTAC Research | Reference |

| Biotin Label | Facilitates purification and detection of PROTACs. | medchemexpress.comtargetmol.com |

| PEG8 Linker | Provides a flexible spacer to connect the two ligands and influences solubility and permeability. | nih.govacs.org |

| Carboxylic Acid | Enables covalent attachment to a ligand for PROTAC synthesis. | biochempeg.com |

Engineering of Vaccine Conjugates for Multivalent Antigen Presentation and Spacer Optimization Research

The development of effective vaccines often relies on the principle of multivalent antigen presentation, where multiple copies of an antigen are displayed to the immune system to elicit a robust response. alfa-chemistry.com Biotin-PEG8-COOH serves as a valuable tool in the engineering of such vaccine conjugates. alfa-chemistry.com

Bio-orthogonal attachment chemistries, often employed in conjunction with linkers like Biotin-PEG8-COOH, allow for the precise and efficient conjugation of antigens to carrier molecules. justia.com This leads to well-defined vaccine conjugates with improved potency and simplified purification processes. justia.com The ability to create multivalent displays of antigens is particularly important for developing vaccines against challenging pathogens. nih.gov

The table below outlines the functions of Biotin-PEG8-COOH in the context of vaccine conjugate research.

| Component | Function in Vaccine Conjugates | Reference |

| Biotin | Enables attachment of antigens to avidin/streptavidin-functionalized carriers. | alfa-chemistry.com |

| PEG8 Linker | Acts as a spacer to optimize antigen presentation and maintain immunogenicity. | alfa-chemistry.com |

| Carboxylic Acid | Allows for the initial conjugation of the linker to the antigen or carrier. | biochempeg.com |

Analytical and Methodological Considerations in Biotin Peg8 Cooh Research

Characterization of Bioconjugates Derived from Biotin-PEG8-COOH

After the synthesis of a bioconjugate using Biotin-PEG8-COOH, a thorough characterization is required to confirm the success of the reaction and the integrity of the resulting molecule.

Verifying that the biotinylation has occurred and determining the extent and location of the modification are critical first steps.

Conjugation Efficiency : The efficiency of the biotinylation, often expressed as the degree of labeling (DOL) or the molar ratio of biotin (B1667282) to the target biomolecule, can be determined using several methods. thermofisher.com A common and straightforward technique is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. thermofisher.com This colorimetric method is based on the displacement of the HABA dye from avidin (B1170675) by the biotinylated conjugate, leading to a measurable decrease in absorbance at 500 nm. thermofisher.comthermofisher.com More sensitive methods utilizing fluorescent reporters are also available, which operate on a similar displacement principle but offer enhanced sensitivity for samples with low protein concentrations. thermofisher.comthermofisher.com Mass spectrometry (MS) provides a highly accurate method to determine the mass shift caused by the addition of one or more Biotin-PEG8-COOH molecules, thereby confirming conjugation and calculating the DOL. creative-diagnostics.com

Site Specificity : Identifying the exact location of conjugation is crucial, as non-specific modification can alter the biological activity of a protein or peptide. mdpi.com Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) and peptide mapping, is the gold standard for determining site specificity. creative-diagnostics.comcreative-proteomics.com This involves proteolytic digestion of the biotinylated protein, followed by analysis of the resulting peptides to identify which amino acid residues (typically lysines, when using EDC/NHS chemistry with the carboxyl group of Biotin-PEG8-COOH) have been modified. mdpi.comthermofisher.com While random conjugation to available amine groups is common, achieving site-specificity can be influenced by controlling reaction conditions or by using engineered proteins with a single, highly reactive site. mdpi.compnas.org

| Technique | Principle | Information Provided | Key Considerations |

|---|---|---|---|

| HABA Assay | Colorimetric; biotin displaces HABA dye from an avidin complex, causing a change in absorbance at 500 nm. thermofisher.com | Degree of Labeling (DOL) / Biotin-to-Protein Ratio. | Requires removal of all non-reacted biotin before analysis. thermofisher.com Less sensitive than fluorescent methods. |

| Fluorescent Assays | Fluorometric; based on the displacement of a fluorescent reporter from avidin by biotin, leading to a change in fluorescence. thermofisher.com | Degree of Labeling (DOL); offers higher sensitivity. thermofisher.com | Useful for low-concentration samples. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact bioconjugate, revealing a mass shift corresponding to the attached Biotin-PEG8-COOH moieties. creative-diagnostics.com | Confirmation of conjugation; precise DOL. | Provides high accuracy for the overall mass of the conjugate. |

| LC-MS/MS Peptide Mapping | The bioconjugate is enzymatically digested, and the resulting peptides are separated by LC and analyzed by tandem MS to identify modified amino acids. creative-diagnostics.comcreative-proteomics.com | Precise location of biotinylation (site specificity). | The definitive method for identifying which residues were modified. |

It is not enough to simply confirm conjugation; the resulting bioconjugate must retain its intended functions.

Biotin Accessibility : The biotin moiety must be sterically available to bind to avidin or streptavidin. thermofisher.com The PEG8 spacer in Biotin-PEG8-COOH plays a significant role in extending the biotin away from the surface of the conjugated molecule, which helps to reduce steric hindrance and improve its accessibility for binding. mdpi.com The accessibility can be assessed using techniques like Enzyme-Linked Immunosorbent Assay (ELISA), where the biotinylated molecule is captured by immobilized streptavidin and detected. creative-diagnostics.comcreative-proteomics.com Surface Plasmon Resonance (SPR) can also be used to quantitatively measure the binding kinetics and affinity between the biotinylated conjugate and a streptavidin-coated sensor surface. creative-diagnostics.comcreative-proteomics.com

Functional Activity : Biotinylation should not compromise the biological activity of the target molecule. For example, if an antibody is biotinylated, its ability to bind to its specific antigen must be verified, often through ELISA or flow cytometry. acs.org If an enzyme is the target, its catalytic activity must be measured post-conjugation. nih.gov Studies have shown that the choice of PEG linker length and the site of conjugation can profoundly affect the functional activity of the resulting molecule. nih.gov

Verification of Conjugation Efficiency and Site Specificity

Optimization of Reaction Conditions for Biotinylation and Subsequent Conjugations

The success of a biotinylation reaction using Biotin-PEG8-COOH, which has a terminal carboxylic acid, typically relies on carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). thermofisher.comalfa-chemistry.com

The molar ratio of reactants and the pH of the reaction environment are critical parameters that must be optimized.

Stoichiometry : The molar ratio of Biotin-PEG8-COOH and coupling agents (like EDC/NHS) to the target biomolecule directly influences the degree of labeling. Using a large molar excess of the biotinylation reagent can drive the reaction towards completion but may also lead to protein polymerization if not carefully controlled, as proteins themselves contain both amines and carboxyl groups. thermofisher.com Optimization is necessary to achieve the desired DOL without causing unwanted side reactions or protein precipitation. thermofisher.com

pH : The pH of the reaction buffer is crucial for selectivity and yield. EDC/NHS coupling is typically a two-step process: the activation of the carboxyl group on Biotin-PEG8-COOH is most efficient at a slightly acidic pH (e.g., pH 4.7-5.5), while the subsequent reaction of the activated NHS-ester with primary amines (like the ε-amino group of lysine (B10760008) or the N-terminal α-amino group) is favored at a neutral to slightly basic pH (e.g., pH 7.2-8.5). mdpi.comacs.org Careful control of pH can help achieve selective modification of specific amine groups. acs.org

Solvent Choice : The solvent system must be able to dissolve both the biomolecule and the Biotin-PEG8-COOH reagent without denaturing the biomolecule. Aqueous buffers are common, but co-solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) may be required, especially for less soluble biotin-PEG reagents. The use of PEG linkers, such as the PEG8 in Biotin-PEG8-COOH, generally improves the water solubility of the reagent, making it more compatible with aqueous reaction conditions.

Purity : The solvent system can also impact the purity of the final product. Some organic solvents can be difficult to remove completely and may interfere with downstream applications. Furthermore, the buffer composition is important; for instance, buffers containing primary amines (like Tris) or carboxylates should be avoided as they will compete in the EDC/NHS reaction. thermofisher.comthermofisher.com

Influence of Stoichiometry and pH on Conjugation Yield and Selectivity

Strategies for Purification and Separation of Biotinylated Constructs

After the conjugation reaction, it is essential to purify the biotinylated product to remove excess, unreacted Biotin-PEG8-COOH, hydrolyzed reagent, coupling agents, and any unreacted biomolecules. thermofisher.com

Dialysis and Desalting : For macromolecular conjugates like proteins, dialysis or desalting (gel filtration) columns are effective for removing small molecule impurities like excess biotin reagent and byproducts. thermofisher.comresearchgate.net

Chromatography : High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC), is a powerful technique for separating the desired biotinylated product from unreacted starting materials and products with different degrees of labeling. researchgate.net